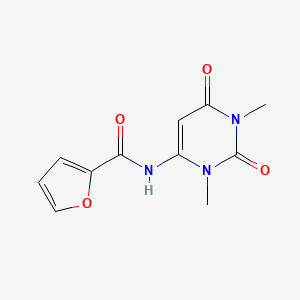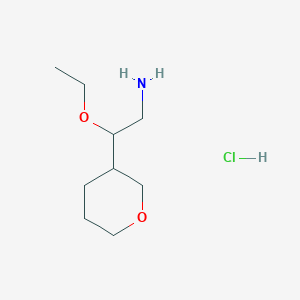![molecular formula C17H15ClF3N3O3S B2444022 Ethyl 2-{[(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)carbothioyl]amino}acetate CAS No. 477873-14-6](/img/structure/B2444022.png)
Ethyl 2-{[(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)carbothioyl]amino}acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-{[(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)carbothioyl]amino}acetate is a compound known for its versatile applications in various fields. The intricate structure consisting of pyridinyl, chloro, trifluoromethyl, and anilino groups contributes to its unique chemical properties, making it a valuable subject for research and development.
Vorbereitungsmethoden
1. Synthetic Routes and Reaction Conditions: This compound can be synthesized through a multi-step reaction. A common starting point involves the reaction between 3-chloro-5-(trifluoromethyl)-2-pyridinamine and ethyl 2-bromoacetate under anhydrous conditions, typically in the presence of a base such as potassium carbonate. This is followed by the reaction with thioamide derivatives to introduce the carbothioyl functionality, forming the target compound.
2. Industrial Production Methods
Industrial synthesis might adopt similar routes but optimized for larger scales, employing efficient purification techniques such as recrystallization or chromatography to ensure high yield and purity. Conditions like temperature, pressure, and solvent choice are meticulously controlled to maximize production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation
This compound can undergo oxidation reactions, often mediated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction
Reduction reactions might involve agents such as lithium aluminum hydride, targeting specific functional groups within the compound.
Substitution
The presence of halogens like chlorine allows for nucleophilic substitution reactions, particularly under basic conditions.
Common Reagents and Conditions
Typical reagents include strong bases for substitution reactions, oxidizing or reducing agents for specific functional group modifications, and various solvents like dichloromethane or ethanol to facilitate reactions.
Major Products Formed
Depending on the reaction pathway, products can range from various oxidized or reduced forms of the compound, to derivatives formed via substitution at the pyridinyl or anilino groups.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-{[(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)carbothioyl]amino}acetate has found diverse applications:
Chemistry
It serves as an intermediate in the synthesis of more complex molecules, contributing to the development of new materials and catalysts.
Biology
The compound's specific interactions with biological molecules make it a candidate for studying biochemical pathways.
Medicine
There is potential for drug development, particularly in exploring its bioactivity against specific targets.
Industry
Its stability and reactivity profile make it useful in creating specialized polymers and coatings.
Wirkmechanismus
The compound exerts its effects through interactions at the molecular level. For instance, the trifluoromethyl group can enhance binding affinity in biochemical pathways, while the pyridinyl moiety might target specific enzymes or receptors. The exact pathways and targets can vary based on the specific application being studied.
Vergleich Mit ähnlichen Verbindungen
Comparing Ethyl 2-{[(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)carbothioyl]amino}acetate with similar compounds highlights its uniqueness. Compounds with similar functionalities might include:
Ethyl 2-{[(2-{[4-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)carbothioyl]amino}acetate
Differing in the positioning of substituents.
Ethyl 2-{[(2-{[3-bromo-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)carbothioyl]amino}acetate
Substitution of chlorine with bromine alters reactivity and interactions.
Its unique arrangement of functional groups and their specific locations make this compound a distinct entity with specialized applications, distinguishing it from its analogs.
Hope this helps! What other compounds or chemistry topics are you curious about?
Eigenschaften
IUPAC Name |
ethyl 2-[[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]carbamothioylamino]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClF3N3O3S/c1-2-26-14(25)9-23-16(28)24-12-5-3-4-6-13(12)27-15-11(18)7-10(8-22-15)17(19,20)21/h3-8H,2,9H2,1H3,(H2,23,24,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZLWGNRQXJOQQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=S)NC1=CC=CC=C1OC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClF3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1,3-dimethyl-6-{3-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl]piperidin-1-yl}pyrimidine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)


![N-[cyano(2-methoxyphenyl)methyl]-3-[methyl(phenyl)amino]propanamide](/img/structure/B2443945.png)
![5-[(3-Chlorobenzyl)oxy]-2-hydroxybenzoic acid](/img/structure/B2443946.png)
![2-[(4-chlorophenyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2443949.png)

![N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2443951.png)
![N-[(2Z)-5-(ethylsulfanyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2,3-dihydro-1-benzofuran-2-carboxamide](/img/structure/B2443952.png)
![3-{[1-(4-Methylpyrimidin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2443954.png)
![4-(dibutylsulfamoyl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2443955.png)
![2-(2,4-dichlorophenoxy)-N-[(6-methylpyrimidin-4-yl)methyl]propanamide](/img/structure/B2443958.png)

